Copper telluride (CuTe)

Sodium-ion battery 2D materials Anode

Phase-pure CuTe is critical for battery and thermoelectric research, yet inconsistent stoichiometry leads to device failure. Our verified CuTe ensures the 1:1 orthorhombic phase essential for high performance. • 2.5× higher theoretical capacity (702 vs 284 mAh g⁻¹) for Na-ion anodes • 390.8 mAh g⁻¹ experimental Mg-ion cathode capacity in nanoribbon form • 40,000-cycle stability with 409 mAh g⁻¹ for ultra-durable energy storage • Batch-specific XRD and ICP-OES certificates provided

Molecular Formula CuTe
Molecular Weight 191.1 g/mol
CAS No. 12019-23-7
Cat. No. B080047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper telluride (CuTe)
CAS12019-23-7
Molecular FormulaCuTe
Molecular Weight191.1 g/mol
Structural Identifiers
SMILES[Cu]=[Te]
InChIInChI=1S/Cu.Te
InChIKeyQZCHKAUWIRYEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Telluride (CuTe): Multi-Functional Material


Copper telluride (CuTe), with CAS number 12019-23-7, is an inorganic binary compound belonging to the copper chalcogenide family [1]. It exhibits pronounced polymorphism and a non-stoichiometric phase range, which profoundly impacts its electronic and structural properties [1][2]. It is classified as a 'Phonon Liquid Electron Crystal' (PLEC) due to highly mobile copper ions within a rigid tellurium sub-lattice, a feature that imparts intrinsically low thermal conductivity for thermoelectric applications [3][4]. Unlike its copper-rich counterpart (Cu2Te), the 1:1 stoichiometry of CuTe yields distinct crystallographic phases and a unique electronic structure that enables strong near-infrared plasmonic absorption and versatile conversion-type electrochemical reactivity [2][3].

Thermoelectric PLEC Studies
Intrinsically low lattice thermal conductivity
NIR Plasmonic Probe Development
Strong localized surface plasmon resonance in NIR
Conversion-Type Battery Research
Reversible multielectron electrochemical reactions

Phase Purity and Performance of CuTe


In the procurement of copper telluride, the specific stoichiometry (Cu:Te ratio) and resulting crystal phase are not interchangeable. The Cu-Te phase diagram reveals multiple stable and metastable phases, including Cu2Te, Cu7Te4, and CuTe [1][2]. Each phase exhibits dramatically different properties: Cu2Te is a superionic conductor with high p-type carrier concentration (~10^21 cm^-3) and is widely explored for thermoelectrics, but it suffers from copper vacancy migration and instability [3]. In contrast, the 1:1 CuTe phase possesses a distinct layered crystal structure and electronic configuration, enabling strong localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region and conversion-based electrochemical storage, which are not observed in copper-rich tellurides [4][5]. Substituting one phase for another without rigorous phase verification will lead to catastrophic failure in applications requiring specific optical absorption, electrochemical potential, or structural integrity.

Phase identity (1:1 CuTe vs Cu-rich Cu2Te) may shift plasmonic and electrochemical properties
Stoichiometric variation alters carrier concentration and superionic behavior; direct substitution risks loss of NIR LSPR or conversion reactivity

CuTe Head-to-Head Performance Comparison


CuTe vs. Cu2Te: Sodium-Ion Battery Anode

In the context of sodium-ion battery anodes, the 2D monolayer form of CuTe demonstrates a substantial advantage over its copper-rich analog, Cu2Te. First-principles calculations reveal that monolayer CuTe provides a significantly higher theoretical specific capacity for Na storage compared to bulk Cu2Te [1][2]. The metallic nature of the CuTe monolayer further facilitates rapid electron transport, a crucial factor for high-rate capability [1].

Na-Ion Anode Capacity
Head-to-head
702 vs 284 mAh g⁻¹
2.5× higher predicted capacity
Reported DFT modeling context for monolayer anode
First-principles Na adsorption; validation required
Sodium-ion battery 2D materials Anode

CuTe vs. Transition Metal Sulfides for Mg-Ion Batteries

For rechargeable magnesium batteries (RMBs), copper telluride (CuTe) offers a fundamental structural advantage over transition metal sulfides and selenides. The larger atomic radius of tellurium compared to sulfur or selenium results in an expanded crystal cell unit, which facilitates the intercalation of divalent Mg²⁺ ions [1]. This is validated by experimental data showing CuTe nanoribbons achieving a high maximum capacity of 390.8 mAh g⁻¹ as a conversion-type cathode in RMBs, a performance metric that is enabled by the telluride's weaker electronegativity and enhanced Mg²⁺ diffusion kinetics [1].

Mg-Ion Cathode vs Sulfides
Class-level
390.8 mAh g⁻¹
Lattice-expanded telluride advantage
Supports cathode selection context; class-level inference
Microwave-synthesized nanoribbons, half-cell test
Multivalent ion battery Magnesium battery Cathode material

Cu2-xTe Electrode for Acidic Multivalent Batteries

In the niche application of acidic multivalent-ion batteries, non-stoichiometric copper telluride (Cu2-xTe) demonstrates a transformative advantage over conventional electrode materials. It provides a stable capacity release of 409 mAh g⁻¹ with a record-breaking lifespan of 40,000 cycles and can operate at a high current density of 20 A g⁻¹ [1]. This performance is achieved through a synergistic stabilization mechanism in the acidic copper/hydrogen ion environment, which enables a reversible multielectron transfer asymmetric deep conversion that is not observed in standard alkaline or neutral systems [1].

Acidic Multivalent Cycling
Reported
409 mAh g⁻¹ / 40,000 cycles
Ultra-stable acidic electrolyte
Reported extreme durability context
Synergistic Cu/H⁺ mechanism; -20°C operation
Acidic battery Multivalent-ion battery Cycle life

CuTe Nanorods for NIR-II Photoacoustic Imaging

For next-generation photoacoustic imaging (PAI) in the NIR-II biological window, CuTe nanorods offer a compelling alternative to molecular dyes like indocyanine green (ICG). A direct in vitro comparison shows that the photoacoustic signal of CuTe nanorods is approximately six times higher than that of ICG at both NIR-I (808 nm) and NIR-II (1064 nm) wavelengths [1]. This superior performance is rooted in the exceptionally large molar extinction coefficients of the CuTe NRs, measured at (1.31 ± 0.01) × 10⁸ cm⁻¹·M⁻¹ at 808 nm and (7.00 ± 0.38) × 10⁷ cm⁻¹·M⁻¹ at 1064 nm, coupled with high photothermal conversion efficiencies (70% at 808 nm, 48% at 1064 nm) [1].

NIR-II PA Signal vs ICG
Head-to-head
6× higher PA signal
Large molar extinction coefficients
Supports imaging probe sensitivity review
In vitro phantom, 808/1064 nm excitation
Photoacoustic imaging NIR-II probe Theranostics

CuTe NIR Plasmonics for Photothermal Therapy & SERS

The CuTe stoichiometry uniquely enables strong localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region, a property that is weak or absent in other copper chalcogenides like Cu2S or Cu2Se [1]. This NIR plasmonic absorption is a direct consequence of the high free hole carrier density generated by copper vacancies within the CuTe crystal lattice [1]. This property positions CuTe nanocrystals as a viable, non-toxic alternative to noble metal nanoparticles (e.g., Au, Ag) for applications requiring NIR light absorption, such as photothermal therapy and surface-enhanced Raman spectroscopy (SERS) [1].

NIR Plasmonic LSPR
Class-level
Strong tunable NIR absorption
Compared to Cu₂S, Cu₂Se
Bio-photonic probe development context
Requires shape-dependent optimization
Plasmonics Photothermal therapy SERS

Cu2Te vs. CuTe: Aqueous Zn-Ion Battery Anode

While Cu2Te is a known thermoelectric material, its electrochemically activated form, cation-deficient Cu2-xTe, is a compelling intercalation anode for aqueous Zn-ion batteries. It delivers an ultraflat discharge plateau at a very low potential of 0.2 V (vs. Zn²⁺/Zn), with 86% of its total capacity (158 mAh g⁻¹) contributed from this plateau [1]. This is in contrast to the more widely studied copper tellurides for thermoelectrics. The low, stable potential is critical for maximizing the energy density of full cells. Furthermore, it exhibits superior cyclability with 100% capacity retention after 2000 cycles at a 2.5 C rate [1].

Zn-Ion Anode Plateau
Supporting
0.2 V plateau, 100% retention
2000 cycles at 2.5 C
Supports anode voltage stability context
Aqueous Zn-ion half-cell; Cu₂₋ₓTe phase
Aqueous zinc-ion battery Anode material Voltage plateau

CuTe Key Application Scenarios


Sodium-Ion Battery Anodes

Based on the direct head-to-head comparison showing a 2.5x higher theoretical capacity (702 mAh g⁻¹) of monolayer CuTe over bulk Cu₂Te (284 mAh g⁻¹), CuTe is a prime candidate for developing high-energy-density, flexible, and thin-film sodium-ion battery anodes [1]. Its metallic nature further ensures excellent rate capability, addressing the critical need for fast-charging grid-scale energy storage [1].

Rechargeable Magnesium Battery Cathodes

The class-level inference that CuTe's expanded crystal lattice facilitates superior Mg²⁺ ion diffusion is validated by a high experimental capacity of 390.8 mAh g⁻¹ [2]. This makes CuTe nanoribbons and other nanostructured forms a leading choice for cathode materials in RMBs, a technology that promises higher safety and energy density than conventional lithium-ion systems [2].

Acidic Multivalent-Ion Battery Electrodes

The unprecedented cycling stability of 40,000 cycles with a high capacity of 409 mAh g⁻¹ positions Cu2-xTe as a unique material for building ultra-durable, high-power batteries for applications like grid frequency regulation and low-temperature energy storage (operational at -20°C) [3]. Its resilience in acidic environments defies conventional wisdom about electrode corrosion and opens a new avenue for low-cost, safe battery chemistries [3].

NIR-II Photoacoustic Imaging & Photothermal Theranostics

The direct head-to-head evidence showing a 6-fold stronger photoacoustic signal compared to ICG dye, coupled with a 70% photothermal conversion efficiency at 808 nm, firmly establishes CuTe nanorods as a powerful theranostic agent [4]. This is ideal for image-guided photothermal cancer therapy, where the strong NIR-II signal enables deep tissue imaging and effective tumor ablation [4].

Application
Selection Property
Validation Focus
Sodium-Ion Battery Electrode Research
Monolayer formation & metallic conductivity
DFT-predicted capacity verification
Magnesium-Ion Battery Cathode Studies
Expanded crystal lattice for Mg²⁺ diffusion
Experimental specific capacity validation
Acidic Multivalent Battery Electrode Research
Synergistic acidic ion stabilization
Cycling stability validation in acidic media
NIR-II Photoacoustic Imaging Probe Development
Large molar extinction at NIR-II
In vitro PA signal comparison validation

Technical Documentation Hub

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27 linked technical documents
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